molecular formula C9H7Br2NO3 B14492187 2-(2,2-Dibromoacetamido)benzoic acid CAS No. 63426-88-0

2-(2,2-Dibromoacetamido)benzoic acid

Katalognummer: B14492187
CAS-Nummer: 63426-88-0
Molekulargewicht: 336.96 g/mol
InChI-Schlüssel: HKBXGWLAYJFUSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2-Dibromoacetamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dibromoacetamido group attached to the benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dibromoacetamido)benzoic acid typically involves the reaction of benzoic acid derivatives with dibromoacetic acid or its derivatives. One common method includes the acylation of benzoic acid with dibromoacetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Dibromoacetamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo derivatives, while substitution reactions can produce a variety of substituted benzoic acids .

Wissenschaftliche Forschungsanwendungen

2-(2,2-Dibromoacetamido)benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2,2-Dibromoacetamido)benzoic acid involves its interaction with specific molecular targets. The dibromoacetamido group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as DNA replication and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid: The parent compound with a simple carboxyl group attached to a benzene ring.

    2,3-Dihydroxybenzoic acid: A derivative with hydroxyl groups that exhibit different chemical properties.

    Acetylsalicylic acid (Aspirin): A well-known derivative with acetyl and carboxyl groups .

Uniqueness

2-(2,2-Dibromoacetamido)benzoic acid is unique due to the presence of the dibromoacetamido group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications, differentiating it from other benzoic acid derivatives .

Eigenschaften

CAS-Nummer

63426-88-0

Molekularformel

C9H7Br2NO3

Molekulargewicht

336.96 g/mol

IUPAC-Name

2-[(2,2-dibromoacetyl)amino]benzoic acid

InChI

InChI=1S/C9H7Br2NO3/c10-7(11)8(13)12-6-4-2-1-3-5(6)9(14)15/h1-4,7H,(H,12,13)(H,14,15)

InChI-Schlüssel

HKBXGWLAYJFUSN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.